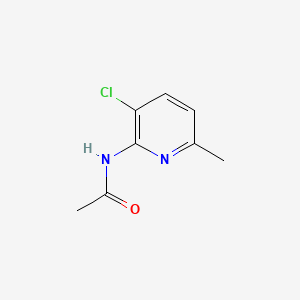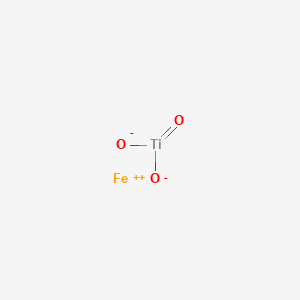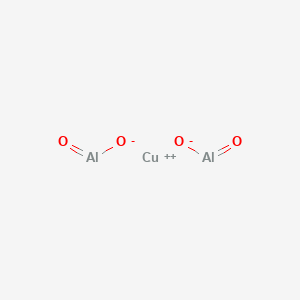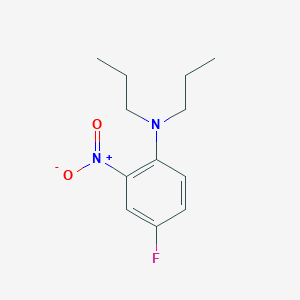
Barium(2+);2-methoxypropan-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium(2+);2-methoxypropan-1-olate is a chemical compound that belongs to the class of organobarium compounds It is characterized by the presence of barium atoms coordinated with two 2-methoxypropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-methoxypropoxy) barium typically involves the reaction of barium salts with 2-methoxypropanol under controlled conditions. One common method is the reaction of barium chloride with 2-methoxypropanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods
Industrial production of bis(2-methoxypropoxy) barium may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the industrial process.
Analyse Des Réactions Chimiques
Types of Reactions
Barium(2+);2-methoxypropan-1-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form barium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different barium-containing compounds.
Substitution: The 2-methoxypropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxide, while substitution reactions can produce a variety of organobarium compounds with different functional groups.
Applications De Recherche Scientifique
Barium(2+);2-methoxypropan-1-olate has several scientific research applications, including:
Materials Science: It is used in the synthesis of advanced materials, including barium-containing ceramics and glasses.
Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology and Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent in diagnostic procedures.
Industry: It is utilized in the production of specialty chemicals and as an additive in lubricants and coatings.
Mécanisme D'action
The mechanism of action of bis(2-methoxypropoxy) barium involves its interaction with molecular targets and pathways. In catalysis, the barium atom can coordinate with reactants, facilitating their transformation into products. In medical applications, the compound’s ability to absorb and scatter radiation makes it useful as a contrast agent, enhancing the visibility of internal structures in imaging techniques.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium: This compound is similar in that it contains barium coordinated with organic ligands, but it has different ligands and properties.
Barium sulfate: Another barium-containing compound used as a contrast agent in medical imaging, but it has a different chemical structure and properties.
Uniqueness
Barium(2+);2-methoxypropan-1-olate is unique due to its specific coordination environment and the presence of 2-methoxypropoxy groups. This gives it distinct chemical and physical properties, making it suitable for specialized applications in materials science and catalysis.
Propriétés
IUPAC Name |
barium(2+);2-methoxypropan-1-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9O2.Ba/c2*1-4(3-5)6-2;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXRFXRRJKAPRGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C[O-])OC.CC(C[O-])OC.[Ba+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BaO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)





